5-Formyl-1H-indole-2-carbonitrile
Overview
Description
5-Formyl-1H-indole-2-carbonitrile is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a formyl group at the 5-position and a carbonitrile group at the 2-position of the indole ring.
Mechanism of Action
Target of Action
5-Formyl-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biological effects.
Biochemical Pathways
Indole derivatives are known to play significant roles in cell biology . They are used in the treatment of various disorders in the human body, indicating their involvement in a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they can induce a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 5-formyl-1H-indole-2-carbonitrile, possess various biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . These interactions can involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound, like other indole derivatives, can have diverse effects on various types of cells and cellular processes . It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1H-indole-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of indole derivatives with appropriate reagents to introduce the formyl and carbonitrile groups. For instance, the Fischer indole synthesis is a well-known method for constructing the indole ring system .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1H-indole-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 5-carboxy-1H-indole-2-carbonitrile, while reduction of the carbonitrile group yields 5-formyl-1H-indole-2-amine.
Scientific Research Applications
5-Formyl-1H-indole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: This compound is explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group at the 3-position.
Indole-2-carbonitrile: Lacks the formyl group at the 5-position.
5-Bromo-1H-indole-2-carbonitrile: Similar structure but with a bromine atom at the 5-position.
Uniqueness
5-Formyl-1H-indole-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-formyl-1H-indole-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJFSQKBJZSLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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